Phaseollin

Catalog No.
S539356
CAS No.
13401-40-6
M.F
C20H18O4
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phaseollin

CAS Number

13401-40-6

Product Name

Phaseollin

IUPAC Name

17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaen-7-ol

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C20H18O4/c1-20(2)8-7-14-16(24-20)6-5-12-15-10-22-17-9-11(21)3-4-13(17)19(15)23-18(12)14/h3-9,15,19,21H,10H2,1-2H3

InChI Key

LWTDZKXXJRRKDG-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC4C3COC5=C4C=CC(=C5)O)C

solubility

Soluble in DMSO

Synonyms

Phaseolin

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC4C3COC5=C4C=CC(=C5)O)C

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4[C@H]3COC5=C4C=CC(=C5)O)C

The exact mass of the compound Phaseollin is 322.1205 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Pterocarpans [PK1207]. However, this does not mean our product can be used or applied in the same or a similar way.

Phaseollin is a prenylated pterocarpan, a type of aromatic compound, primarily found in the seeds of the French bean (Phaseolus vulgaris) and the stems of Erythrina subumbrans. This compound serves as a phytoalexin, which is a natural defense mechanism produced by plants in response to stress, such as pathogen attack or injury. Phaseollin's structure includes a complex arrangement of carbon, hydrogen, and oxygen atoms, specifically denoted by the chemical formula C20H18O4. Its unique molecular structure contributes to its biological activity and potential applications in various fields, particularly in agriculture and medicine .

Typical of pterocarpans. Its synthesis often involves enzymatic processes that convert simple phenolic compounds into more complex structures through prenylation and methylation. The compound can also undergo oxidation and reduction reactions, affecting its biological activity. Additionally, phaseollin's interaction with other compounds can lead to the formation of derivatives that may exhibit enhanced or altered properties .

Phaseollin exhibits significant biological activities, including antioxidant, antigenotoxic, and chemopreventive properties. Research indicates that phaseollin can effectively inhibit oxidative stress and DNA damage in vivo, particularly in mouse models exposed to carcinogenic agents like azoxymethane. In these studies, phaseollin demonstrated a remarkable capacity to reduce markers of oxidative damage and aberrant crypt formation in the colon and liver . Furthermore, it has been shown to possess antifungal properties, contributing to its role as a phytoalexin by inhibiting the growth of various fungi .

The synthesis of phaseollin can occur naturally within plants or be achieved through synthetic methods in laboratory settings. In plants, phaseollin is synthesized as a response to biotic stressors. Laboratory synthesis often involves starting with simpler phenolic compounds and utilizing enzymatic pathways or

Phaseollin's biological activities lend it potential applications across several domains:

  • Agriculture: As a phytoalexin, it can enhance plant resistance to pathogens.
  • Medicine: Its antioxidant and chemopreventive properties suggest potential uses in cancer prevention and treatment.
  • Food Industry: Phaseollin may be explored for its health benefits in functional foods due to its antioxidant capabilities.

Research is ongoing to fully understand its applications and optimize its use in these fields .

Studies have shown that phaseollin interacts with various biological systems. Its antioxidant properties allow it to scavenge free radicals effectively, reducing oxidative stress within cells. Additionally, research indicates that phaseollin can modulate cellular pathways involved in inflammation and cancer progression. Interaction studies often focus on its effects on specific enzymes or signaling pathways that are critical for maintaining cellular homeostasis and responding to stressors .

Phaseollin shares structural similarities with other pterocarpans and phytoalexins. Here are some comparable compounds:

Compound NameStructure TypeSource PlantNotable Activity
GlyceollinPterocarpanSoybean (Glycine max)Antimicrobial properties
MedicarpinPterocarpanRed clover (Trifolium pratense)Antifungal activity
MaackiainPterocarpanMimosa pudicaAntioxidant effects

Uniqueness of Phaseollin: While many pterocarpans exhibit antimicrobial or antioxidant properties, phaseollin is particularly noted for its strong antigenotoxic effects against carcinogenic agents, which sets it apart from others in its class. Its specific action on oxidative stress markers further highlights its unique role in plant defense mechanisms and potential therapeutic applications .

Phaseollin demonstrates significant antimicrobial activity against a broad spectrum of phytopathogenic microorganisms, exhibiting both antifungal and antibacterial properties that contribute to plant defense responses. The compound operates through multiple mechanisms to inhibit pathogen growth and development.

Antifungal Activity

Research has established that phaseollin exhibits potent antifungal activity against various fungal pathogens [1] [2]. Studies using Rhizoctonia solani as a model system demonstrated that phaseollin at concentrations of 15 μg/mL inhibited dry weight increase for 12 to 18 hours, while higher concentrations of 47 μg/mL caused an initial decrease in fungal dry weight [2]. The mechanism of action involves disruption of fundamental cellular processes, including the immediate cessation of protoplasmic streaming and shrinkage of the protoplast from hyphal tips [2].

The compound also demonstrated effectiveness against medically and agriculturally important fungi, including Blastomyces dermatitidis, Aspergillus flavus, Aspergillus fumigatus, and Candida albicans, with minimum inhibitory concentrations ranging from 12.5 to 50 μg/mL [1]. Notably, phaseollin isoflavan emerged as the most effective among tested phytoalexins against these zoopathogens [1].

In bean cultivars, phaseollin accumulation correlates strongly with antifungal resistance. Colombian bean varieties resistant to Colletotrichum lindemuthianum showed higher phaseollin production compared to susceptible cultivars [3]. The high antifungal activity of resistant cultivars could be attributed to preformed phaseollin, which acts as the first defense until plants biosynthesize additional phytoalexins under inductor action [3].

Antibacterial Properties

Phaseollin exhibits significant antibacterial activity against both gram-positive and gram-negative bacterial pathogens. Research on Pseudomonas savastanoi pv. phaseolicola demonstrated that phaseollin accumulates substantially alongside salicylic acid in resistant bean varieties during effector-triggered immunity responses [4]. The compound showed direct antibiotic activity against this bacterial pathogen, contributing to the restriction of bacterial replication [4].

Studies on various bean bacterial pathogens revealed that phaseollin-containing extracts completely inhibited bacterial growth of Xanthomonas axonopodis pv. phaseoli and other Xanthomonas species at specific concentrations [5]. The phenolics-containing extracts, including phaseollin, demonstrated broad-spectrum activity against multiple bacterial pathogens affecting common bean production [5].

Membrane-Targeting Mechanisms

The primary mechanism of phaseollin antimicrobial action involves targeting pathogen cell membranes. Research has established that phaseollin acts on the plasma membrane or affects processes needed for membrane function [2]. The compound causes rapid release of previously incorporated radioactive materials from fungal cells, indicating membrane permeabilization [2].

At concentrations of 23 μg/mL and above, phaseollin rapidly lysed erythrocytes, supporting its membrane-active properties [2]. The hypothesis that phaseollin acts on the plasma membrane is further supported by its ability to cause immediate disruption of protoplasmic streaming and protoplast shrinkage in fungal hyphae [2].

Antioxidant Properties and Reactive Oxygen Species Scavenging

Phaseollin demonstrates significant antioxidant capabilities through multiple mechanisms that contribute to cellular protection and plant defense responses. The compound functions as both a reactive oxygen species scavenger and a regulator of oxidative stress during plant-pathogen interactions.

Radical Scavenging Mechanisms

The antioxidant properties of phaseollin are primarily attributed to its phenolic structure, which enables effective scavenging of various reactive oxygen species. Research has demonstrated that flavonoid compounds with hydroxyl groups, similar to phaseollin's structure, exhibit high ROS-scavenging ability due to the high reactivity of their hydroxyl groups with ROS [6].

Studies on superoxide radical scavenging revealed that the number and position of hydroxyl groups in flavonoid structures significantly determine their antioxidant capacity [6]. The effectiveness of phaseollin in scavenging specific free radical species cannot be predicted based solely on hydroxylation patterns, as decoration through methylation, glycosylation, and acylation affects the total antioxidant capacity [6].

Experimental evidence shows that compounds with hydroxyl groups on the C-3' position of the B-ring, similar to phaseollin's structural features, have superior superoxide-scavenging abilities [6]. The superoxide-scavenging capacity directly correlates with the ability to suppress ROS burst spread during pathogen infection, limiting the area of dead and dying cells [6].

Cellular Antioxidant Systems

Phaseollin integrates with endogenous antioxidant systems in plant cells to provide comprehensive protection against oxidative stress. Research on Phaseolus vulgaris has shown that antioxidant defense mechanisms, including superoxide dismutase, catalase, and peroxidase activities, are significantly activated during stress conditions [7] [8].

Studies demonstrated that bean plants under stress conditions showed increased activities of enzymes capable of quenching reactive oxygen species, including syringaldazine peroxidase and guaiacol peroxidase [7]. The ascorbate-glutathione cycle emerged as a crucial mechanism against oxidative stress, with significant increases in ascorbate peroxidase and glutathione reductase activities [7].

The integration of phaseollin with these endogenous systems provides enhanced protection against oxidative damage. Bean-derived peptide fractions showed the ability to protect cells from oxidative stress and reduce relative ROS production induced by hydrogen peroxide [9] [10].

ROS Regulation During Defense

Phaseollin plays a dual role in ROS regulation during plant defense responses, functioning as both a ROS scavenger and a component of the oxidative burst mechanism. Research has established that ROS play crucial roles in plant defense, acting as signaling molecules, antimicrobial agents, and structural reinforcement factors [11] [12].

The reactive oxygen species burst is initiated by NADPH oxidase activity, producing superoxide that is subsequently converted to hydrogen peroxide [6]. Phaseollin's ability to scavenge superoxide effectively prevents the production of longer-lived hydrogen peroxide that can kill surrounding cells, thereby limiting pathogen invasion opportunities [6].

Studies on tomato lines accumulating different flavonoid compounds demonstrated that specific structural features determine the effectiveness of ROS scavenging [6]. The presence of multiple hydroxyl groups or methoxylated groups on the B-ring primarily determines superoxide-scavenging ability, which affects ROS dynamics during pathogen infection [6].

Signal Transduction in Plant Defense Responses

Phaseollin participates in complex signal transduction networks that coordinate plant defense responses through multiple interconnected pathways. The compound functions as both a signaling molecule and an effector in various defense-related signaling cascades.

Salicylic Acid Signaling Integration

Phaseollin accumulation is closely linked to salicylic acid-mediated defense responses. Research has demonstrated that during effector-triggered immunity in bean plants, phaseollin accumulates substantially alongside salicylic acid at infection sites [4]. This coordinated accumulation suggests that phaseollin may be regulated by salicylic acid and work synergistically during immune responses to restrict bacterial replication [4].

The salicylic acid pathway controls systemic acquired resistance and is primarily effective against biotrophic pathogens [13] [14]. Studies have shown that salicylic acid accumulation is consistently higher in resistant bean varieties compared to susceptible ones, and this increase coincides with phaseollin production [4]. The molecular mechanism involves activation of salicylic acid-responsive defense genes and pathogenesis-related proteins [13].

Cross-talk between salicylic acid and other defense pathways involves complex regulatory networks. Research has revealed that salicylic acid can suppress jasmonic acid signaling downstream of the SCFCOI1 complex, indicating sophisticated hormonal interactions in defense regulation [15]. This antagonistic relationship allows plants to fine-tune their defense responses based on pathogen type and infection strategy [14] [16].

Jasmonic Acid Pathway Activation

Phaseollin production is significantly induced by jasmonic acid signaling, particularly through jasmonoyl-L-isoleucine analogs and methyl jasmonate treatment. Research has demonstrated that jasmonoyl-L-isoleucine analogs containing pyrazolidin-3-one cores effectively trigger phaseollin production in common bean cultivars [17] [18].

The jasmonic acid signaling pathway operates through a complex mechanism involving JAZ proteins, which act as transcriptional repressors in the absence of jasmonic acid [19]. Upon pathogen attack or wounding, accumulated JA-Ile binds to the F-box protein COI1, facilitating the formation of COI1-JAZ complexes and resulting in ubiquitination and degradation of JAZ repressors [19].

Studies have shown that seedlings treated with jasmonoyl-L-isoleucine analogs exhibited significantly higher amounts of phaseollin than untreated seedlings [18]. The observed activity was often higher than that achieved with methyl jasmonate at 0.5 mM, even at lower concentrations of the analogs [18]. This suggests that specific structural modifications of jasmonic acid derivatives can enhance phaseollin induction efficiency.

Calcium-Mediated Signaling

Calcium signaling represents an essential early event during plant defense responses, and phaseollin participates in calcium-mediated defense activation. Research has established that elevation in calcium concentration in plant cells is crucial for defense response establishment [20] [21] [22].

The calcium signaling mechanism involves rapid and dynamic changes in cytosolic free calcium concentration in response to pathogen attack [21] [23]. These alterations are sensed by calcium-binding proteins, including calmodulin, calcium-dependent protein kinases, and calcineurin B-like proteins, which relay the encoded calcium signals into specific cellular and physiological responses [21] [23].

Studies have revealed that calcium signaling plays both positive and negative roles in regulating defense responses [21]. The pathogenic attack induces calcium ion accumulation in plant cells, resulting in calcium signatures that regulate the synthesis of defense proteins [22] [23]. These calcium signatures activate different calcium-dependent proteins such as calmodulins, calcineurin B-like proteins, and calcium-dependent protein kinases to orchestrate complex defense signaling [22] [23].

MAP Kinase Cascade Integration

Phaseollin functions as a downstream effector in mitogen-activated protein kinase signaling cascades that are crucial for defense gene expression and defense responses. Research has demonstrated that MAP kinase cascades, particularly MPK3 and MPK6, are activated by pathogen-associated molecular patterns and play essential roles in plant immunity [24] [25].

The MAPK signaling pathway involves phosphorylation cascades that ultimately lead to transcriptional reprogramming and activation of defense responses [24]. Studies have shown that MPK6 can phosphorylate MAP kinase phosphatase 1 (MKP1), and this phosphorylation is required for some MKP1 functions in pathogen-associated molecular pattern responses and defense against bacteria [24].

Research has revealed that MAPK phosphorylation creates feedback loops that regulate signaling intensity and duration [24] [26]. The phosphorylation-induced stabilization of regulatory proteins provides negative feedback mechanisms to control MAPK activation during immune signaling [24]. This sophisticated regulation ensures appropriate defense responses without excessive activation that could be detrimental to plant health.

Protein Interaction Studies with Pathogen Effectors

Phaseollin's defensive capabilities extend beyond direct antimicrobial activity to include complex interactions with pathogen effector proteins and interference with pathogen virulence mechanisms. These interactions represent sophisticated molecular strategies that plants have evolved to counteract pathogen manipulation attempts.

Effector Neutralization Mechanisms

Research has demonstrated that pathogen effectors strategically manipulate plant proteins using diverse tactics, including modulating transcription factor activity, influencing incorporation into multimeric complexes, and promoting degradation via the ubiquitin-proteasome system [27]. Phaseollin appears to interfere with these effector functions through multiple mechanisms.

Studies on plant-pathogen interactions have revealed that effectors can have dual roles, both targeting plant components and being targeted by plant resistance proteins [28]. The molecular mechanisms underlying effector recognition and neutralization involve complex protein-protein interactions that determine the outcome of plant-pathogen encounters [27].

Evidence suggests that phaseollin may compete with pathogen effectors for binding sites on host proteins. Research has shown that bacterial effectors often require specific membrane localization for their function, typically associating with phospholipids such as phosphatidic acid or phosphatidylinositol derivatives [29]. Phaseollin's membrane-active properties may interfere with effector localization and function.

Membrane Interaction Disruption

The membrane-targeting properties of phaseollin provide an effective mechanism for disrupting pathogen effector function. Research has established that many bacterial effectors require membrane association for their virulence activities [29]. Studies have shown that bacterial effectors anchor at plasma membranes via selective phospholipid binding to modulate host cell signaling [29].

Phaseollin's ability to disrupt membrane integrity affects pathogen effector localization and function. The compound's membrane-active properties have been demonstrated through its effects on protoplasmic streaming cessation and protoplast shrinkage in fungal hyphae [2]. This membrane disruption likely interferes with effector proteins that depend on membrane association for their function.

Recent research has revealed that membrane phospholipid composition plays crucial roles in fungal virulence [30]. The diversity of phospholipid components in fungal membranes affects pathogenicity traits, and alterations in membrane composition can influence the activity of membrane-bound proteins involved in virulence signaling pathways [30].

Protein Complex Interference

Phaseollin may interfere with the formation of pathogen protein complexes essential for virulence. Research on antimicrobial action has shown that pathogen proteins often require specific chaperone complexes for proper folding and function [31]. Studies have demonstrated that dysfunction of protein quality control systems results in increased protein degradation and pathogen cell death [31].

Evidence from fungal pathogen studies indicates that acetylation of molecular chaperones facilitates the formation of co-chaperone complexes involved in protein quality control [31] [32]. Disruption of these complexes leads to dissociation, increased protein degradation, and enhanced pathogen apoptosis [31] [32].

The mechanism may involve phaseollin's interference with chaperone protein function or stability. Research has shown that antimicrobial compounds can induce reduction in protein acetylation, enhancing protein degradation and pathogen cell death [31] [32]. This suggests that phaseollin may target similar protein quality control mechanisms in pathogenic microorganisms.

Enzymatic Activity Inhibition

Phaseollin demonstrates direct inhibitory effects on pathogen enzymes crucial for virulence and survival. Research has established that the compound interferes with fundamental metabolic processes in pathogenic microorganisms [2]. Studies using Rhizoctonia solani showed that phaseollin decreased the ability of the fungus to take up glucose and caused rapid release of previously incorporated materials [2].

The enzymatic inhibition extends to effects on respiration and energy metabolism. Research demonstrated that phaseollin decreased the respiration rate of actively growing mycelia while stimulating the respiration rate of "starved" mycelia [2]. This differential effect suggests that phaseollin interferes with specific metabolic pathways that are active during different physiological states.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

322.12050905 g/mol

Monoisotopic Mass

322.12050905 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Melting Point

177 - 178 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I7OEP19ZWL
8OHL7771FZ

Other CAS

91110-20-2

Wikipedia

Phaseolin_(pterocarpan)

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Pterocarpans [PK1207]

Dates

Last modified: 08-15-2023
1: De Marchis F, Bellucci M, Pompa A. Phaseolin expression in tobacco chloroplast reveals an autoregulatory mechanism in heterologous protein translation. Plant Biotechnol J. 2016 Feb;14(2):603-14. doi: 10.1111/pbi.12405. Epub 2015 Jun 1. PubMed PMID: 26031839.
2: Thibeault J, Church J, Ortiz-Perez B, Addo S, Hill S, Khalil A, Young M, Xia K, Colón W. Analyzing bean extracts using time-dependent SDS trapping to quantify the kinetic stability of phaseolin proteins. Biochem Biophys Res Commun. 2017 Sep 30;491(4):994-999. doi: 10.1016/j.bbrc.2017.07.166. Epub 2017 Aug 1. PubMed PMID: 28774556.
3: Kumar S, Verma AK, Sharma A, Roy R, Kumar D, Bh G, Tripathi A, Chaudhari BP, Das M, Jain SK, Dwivedi PD. Phaseolin: a 47.5kDa protein of red kidney bean (Phaseolus vulgaris L.) plays a pivotal role in hypersensitivity induction. Int Immunopharmacol. 2014 Mar;19(1):178-90. doi: 10.1016/j.intimp.2014.01.014. Epub 2014 Jan 24. PubMed PMID: 24468678.
4: de Toledo NM, Rocha LC, da Silva AG, Canniatti Brazaca SG. Interaction and digestibility of phaseolin/polyphenol in the common bean. Food Chem. 2013 Jun 1;138(2-3):776-80. doi: 10.1016/j.foodchem.2012.11.079. Epub 2012 Nov 28. PubMed PMID: 23411175.
5: Montoya CA, Leterme P, Beebe S, Souffrant WB, Mollé D, Lallès JP. Phaseolin type and heat treatment influence the biochemistry of protein digestion in the rat intestine. Br J Nutr. 2008 Mar;99(3):531-9. Epub 2007 Nov 16. PubMed PMID: 18005478.
6: Kunz D, Oliveira GB, Brascher TC, Samuels RI, Macedo MLR, de Souza LF, Dafré AL, Silva CP. Phaseolin ingestion affects vesicular traffic causing oxidative stress in the midgut of Callosobruchus maculatus larvae. Comp Biochem Physiol B Biochem Mol Biol. 2019 Feb;228:34-40. doi: 10.1016/j.cbpb.2018.11.001. Epub 2018 Nov 14. PubMed PMID: 30445225.
7: Venkatachalam M, Sathe SK. Phaseolin in vitro pepsin digestibility: role of acids and phenolic compounds. J Agric Food Chem. 2003 May 21;51(11):3466-72. PubMed PMID: 12744685.
8: Bagga S, Sutton D, Kemp JD, Sengupta-Gopalan C. Constitutive expression of the beta-phaseolin gene in different tissues of transgenic alfalfa does not ensure phaseolin accumulation in non-seed tissue. Plant Mol Biol. 1992 Sep;19(6):951-8. PubMed PMID: 1511140.
9: Montoya CA, Lallès JP, Beebe S, Souffrant WB, Mollé D, Leterme P. Susceptibility of phaseolin (Phaseolus vulgaris) subunits to trypsinolysis and influence of dietary level of raw phaseolin on protein digestion in the small intestine of rats. Br J Nutr. 2009 May;101(9):1324-32. doi: 10.1017/S0007114508060790. Epub 2008 Oct 10. PubMed PMID: 18845022.
10: Kami JA, Gepts P. Phaseolin nucleotide sequence diversity in Phaseolus. I. Intraspecific diversity in Phaseolus vulgaris. Genome. 1994 Oct;37(5):751-7. PubMed PMID: 8001810.
11: Montoya CA, Leterme P, Romé V, Beebe S, Claustre J, Lallès JP. Phaseolin from Phaseolus vulgaris bean modulates gut mucin flow and gene expression in rats. Br J Nutr. 2010 Dec;104(12):1740-7. doi: 10.1017/S0007114510002813. Epub 2010 Aug 2. PubMed PMID: 20673379.
12: Deshpande M, Sathe SK. Interactions with 8-Anilinonaphthalene-1-sulfonic Acid (ANS) and Surface Hydrophobicity of Black Gram (Vigna mungo) Phaseolin. J Food Sci. 2018 Jul;83(7):1847-1855. doi: 10.1111/1750-3841.14204. Epub 2018 Jun 21. PubMed PMID: 29928765.
13: Foresti O, Frigerio L, Holkeri H, de Virgilio M, Vavassori S, Vitale A. A phaseolin domain involved directly in trimer assembly is a determinant for binding by the chaperone BiP. Plant Cell. 2003 Oct;15(10):2464-75. Epub 2003 Sep 24. PubMed PMID: 14508011; PubMed Central PMCID: PMC197309.
14: Diniz AL, Zucchi MI, Santini L, Benchimol-Reis LL, Fungaro MH, Vieira ML. Nucleotide diversity based on phaseolin and iron reductase genes in common bean accessions of different geographical origins. Genome. 2014 Feb;57(2):69-77. doi: 10.1139/gen-2013-0183. Epub 2014 Feb 9. PubMed PMID: 24702064.
15: Castelli S, Vitale A. The phaseolin vacuolar sorting signal promotes transient, strong membrane association and aggregation of the bean storage protein in transgenic tobacco. J Exp Bot. 2005 May;56(415):1379-87. Epub 2005 Apr 4. PubMed PMID: 15809284.
16: Yin SW, Tang CH, Wen QB, Yang XQ. Conformational and thermal properties of phaseolin, the major storage protein of red kidney bean (Phaseolus vulgaris L.). J Sci Food Agric. 2011 Jan 15;91(1):94-9. doi: 10.1002/jsfa.4155. Epub 2010 Sep 2. PubMed PMID: 20815040.
17: Montoya CA, Lallès JP, Beebe S, Montagne L, Souffrant WB, Leterme P. Influence of the Phaseolus vulgaris phaseolin level of incorporation, type and thermal treatment on gut characteristics in rats. Br J Nutr. 2006 Jan;95(1):116-23. PubMed PMID: 16441923.
18: Giosafatto CV, Di Pierro P, Gunning P, Mackie A, Porta R, Mariniello L. Characterization of Citrus pectin edible films containing transglutaminase-modified phaseolin. Carbohydr Polym. 2014 Jun 15;106:200-8. doi: 10.1016/j.carbpol.2014.02.015. Epub 2014 Feb 13. PubMed PMID: 24721069.
19: Carović-Stanko K, Liber Z, Vidak M, Barešić A, Grdiša M, Lazarević B, Šatović Z. Genetic Diversity of Croatian Common Bean Landraces. Front Plant Sci. 2017 Apr 20;8:604. doi: 10.3389/fpls.2017.00604. eCollection 2017. PubMed PMID: 28473842; PubMed Central PMCID: PMC5397504.
20: Frigerio L, de Virgilio M, Prada A, Faoro F, Vitale A. Sorting of phaseolin to the vacuole is saturable and requires a short C-terminal peptide. Plant Cell. 1998 Jun;10(6):1031-42. PubMed PMID: 9634590; PubMed Central PMCID: PMC144029.

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